4-butyl-7-hydroxy-2H-chromen-2-one
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Overview
Description
4-butyl-7-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C₁₃H₁₄O₃This compound is characterized by the presence of a butyl group at the 4-position and a hydroxyl group at the 7-position on the chromen-2-one scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-hydroxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency . The reaction conditions typically involve the use of concentrated sulfuric acid or other strong acids as catalysts, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Pechmann condensation reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts, such as zeolites, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a dihydro derivative.
Substitution: The butyl group at the 4-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted chromen-2-one derivatives .
Scientific Research Applications
4-butyl-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 4-butyl-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death . In anti-inflammatory and anticancer applications, it modulates signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin: A structurally similar compound with a hydroxyl group at the 4-position instead of the 7-position.
6-chloro-4-hydroxycoumarin: A derivative with a chlorine atom at the 6-position.
Uniqueness
4-butyl-7-hydroxy-2H-chromen-2-one is unique due to the presence of the butyl group at the 4-position, which imparts distinct chemical and biological properties. This structural modification enhances its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
4-butyl-7-hydroxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-3-4-9-7-13(15)16-12-8-10(14)5-6-11(9)12/h5-8,14H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCUVPFNRWFFIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420636 |
Source
|
Record name | 4-butyl-7-hydroxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342894-11-5 |
Source
|
Record name | 4-butyl-7-hydroxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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